6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
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Description
The compound is a complex organic molecule with several functional groups, including an oxadiazole ring, a quinazoline ring, and a dioxolane ring . These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The compound contains a quinazoline ring, which is a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It also contains a dioxolane ring, which is a heterocyclic acetal .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the oxadiazole ring might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Quinazolines are typically light yellow crystalline solids that are soluble in water . Dioxolanes have similar properties .Scientific Research Applications
Antimicrobial Applications
Compounds incorporating quinazoline and oxadiazole structures have been evaluated for their antimicrobial properties. For instance, a novel series of substituted quinazolines was synthesized and screened for antimicrobial activity against various bacteria and fungi, showing broad-spectrum activity against tested microorganisms (Buha et al., 2012). Similarly, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines demonstrated significant antimicrobial activity (El‐Kazak & Ibrahim, 2013).
Analgesic and Anti-inflammatory Applications
Several studies have focused on the analgesic and anti-inflammatory potential of quinazoline derivatives. Compounds with a quinazoline base structure exhibited significant analgesic and anti-inflammatory activities, suggesting their potential in pain and inflammation management without notable ulceration compared to standard drugs (Dash et al., 2017).
Anti-tumor Applications
Quinazoline derivatives have also been explored for their anti-tumor properties. A study on triazoloquinazolinone-based compounds revealed their ability to inhibit tubulin polymerization and display anticancer activity across a range of cancer cell lines, suggesting their potential as vascular disrupting agents (Driowya et al., 2016).
properties
IUPAC Name |
6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylbutyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-4-31-17-7-5-16(6-8-17)23-27-22(34-28-23)13-35-25-26-19-12-21-20(32-14-33-21)11-18(19)24(30)29(25)10-9-15(2)3/h5-8,11-12,15H,4,9-10,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQWMSISBDOPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CCC(C)C)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one |
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